molecular formula C10H7ClF3N3S B2855188 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-1,3-thiazol-2-amine CAS No. 2060748-39-0

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2855188
CAS No.: 2060748-39-0
M. Wt: 293.69
InChI Key: AYPPDWFFUTYZTA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It’s used in the pharmaceutical industry .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Safety and Hazards

This compound is considered hazardous. It causes serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This includes the development of more efficient and sustainable synthetic routes, the investigation of its potential use in other fields such as electrochemical applications and material sciences, and the elucidation of its mechanism of action in biological systems.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with cell surface tyrosine kinase receptors .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain cells . This interaction could lead to changes in the cell structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, and the presence of other substances.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3S/c1-15-9-17-7(4-18-9)8-6(11)2-5(3-16-8)10(12,13)14/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPPDWFFUTYZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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